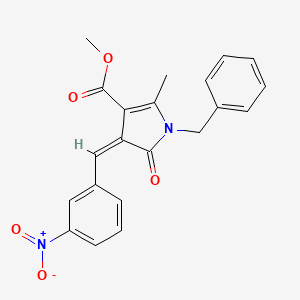![molecular formula C23H17N3O B3898961 1-phenyl-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3898961.png)
1-phenyl-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one
説明
1-phenyl-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one, commonly known as chalcone, is a yellow-colored organic compound with a chemical formula C15H11N2O. It is a precursor to various important classes of organic compounds, including flavonoids, aurones, and anthocyanins. Chalcone has been the subject of extensive scientific research due to its potential applications in medicine, agriculture, and industry.
作用機序
The mechanism of action of chalcone is complex and varies depending on the target molecule or pathway. It has been shown to interact with various cellular targets such as enzymes, receptors, and transcription factors. Chalcone can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate the activity of various signaling pathways such as MAPK, NF-κB, and PI3K/Akt. Chalcone can induce cell cycle arrest and apoptosis by activating caspases and upregulating pro-apoptotic genes. It can also inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptors.
Biochemical and Physiological Effects:
Chalcone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It can inhibit the activity of enzymes such as tyrosinase, acetylcholinesterase, and cyclooxygenase-2. Chalcone can also modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation. In animal models, chalcone has been shown to reduce tumor growth, improve glucose tolerance, and enhance cognitive function. However, the pharmacokinetics and toxicity of chalcone in humans are not well understood and require further investigation.
実験室実験の利点と制限
Chalcone has several advantages for laboratory experiments such as its low cost, easy availability, and versatility as a precursor to various organic compounds. It can be synthesized using simple and scalable methods and purified by standard techniques such as column chromatography. Chalcone can be used as a starting material for the synthesis of various natural products and pharmaceuticals. However, chalcone also has some limitations such as its low solubility in water and its susceptibility to degradation by light and air. Its biological activity can also be affected by the presence of other compounds in complex biological systems.
将来の方向性
There are several future directions for research on chalcone. One area of interest is the development of chalcone-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. The structure-activity relationship of chalcone derivatives can be studied to optimize their pharmacological properties. Another area of research is the synthesis of chalcone analogs with improved solubility and stability. The use of chalcone as a fluorescent probe for the detection of biomolecules and cellular processes is also a promising area of investigation. Finally, the safety and efficacy of chalcone in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
科学的研究の応用
Chalcone has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, diabetes, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Chalcone also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It has been reported to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. Chalcone has also been studied for its neuroprotective effects in Alzheimer's and Parkinson's diseases by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.
特性
IUPAC Name |
(E)-1-phenyl-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c27-22(18-8-3-1-4-9-18)14-13-20-17-26(21-11-5-2-6-12-21)25-23(20)19-10-7-15-24-16-19/h1-17H/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUIAOMNSPTELD-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]propyl}piperidine-3-carboxamide](/img/structure/B3898879.png)
![5-methyl-4-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3898885.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3898892.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3898922.png)
![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B3898931.png)

![N-[(benzyloxy)carbonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide](/img/structure/B3898959.png)
![2-mercapto-7,7-dimethyl-3-phenyl-6,9-dihydro-3H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidin-4(7H)-one](/img/structure/B3898960.png)

![3-(2-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3898968.png)
![2-methyl-5-{[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]methyl}pyrazine](/img/structure/B3898976.png)
![3-[3-({[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3898980.png)